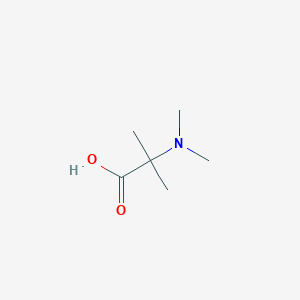
2-(Dimethylamino)-2-methylpropanoic acid
Cat. No. B2401296
Key on ui cas rn:
220022-94-6; 6458-06-6
M. Wt: 131.175
InChI Key: NTWMEKOIKAVWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06458765B1
Procedure details


Preparation of Me2Aib-Val-MeVal-Pro-Pro-NHBn×HCl 2-[N,N-Dimethylamino]-isobutyric acid (1.3 g, 10 mmol) and 5.5 g (10 mmol) H-Val-MeVal-Pro-Pro-NHBn×HCl were dissolved in 50 ml dry DMF. After cooling to 0° C., 1.6 g DEPCN (10 mmol) and 2.9 ml triethylamine were added to the reaction mixture. The resulting mixture was stirred at 0° C. for 2 h and at room temperature overnight. Ice water (50 mL) was then added, and the resulting mixture was extracted twice with diethyl ether. The ether extracts were washed with 1 N NaOH (1×) and aqueous NaCl (3×), then dried over sodium sulfate and evaporated to dryness under reduced pressure. The product was crystallized from 100 ml diethyl ether with HCl/ether, and recrystallized from acetone to give 1.2 g of the desired product, which was characterized by fast atom bombardment mass spectrometry ([M+H]+=627).
[Compound]
Name
Me2Aib-Val-MeVal-Pro-Pro-NHBn
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
H-Val-MeVal-Pro-Pro-NHBn
Quantity
5.5 g
Type
reactant
Reaction Step One



[Compound]
Name
Ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6])[CH3:3].Cl.N[C@H](C(N(C)[C@H](C(N1CCC[C@H]1C(N1CCC[C@H]1C(NCC1C=CC=CC=1)=O)=O)=O)C(C)C)=O)C(C)C.Cl.C(N(CC)CC)C>CN(C=O)C>[CH3:1][N:2]([C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6])[CH3:3] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
Me2Aib-Val-MeVal-Pro-Pro-NHBn
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(C(=O)O)(C)C.Cl
|
|
Name
|
H-Val-MeVal-Pro-Pro-NHBn
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C(C)C)C(=O)N([C@@H](C(C)C)C(=O)N1[C@H](C(=O)N2[C@H](C(=O)NCC3=CC=CC=C3)CCC2)CCC1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
[Compound]
|
Name
|
Ice water
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 0° C. for 2 h and at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted twice with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with 1 N NaOH (1×) and aqueous NaCl (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallized from 100 ml diethyl ether with HCl/ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetone
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)C(C(=O)O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

